molecular formula C₃₆H₅₆O₂ B1160939 Campestanol O-(4-Methylbenzoate)

Campestanol O-(4-Methylbenzoate)

Cat. No.: B1160939
M. Wt: 520.83
Attention: For research use only. Not for human or veterinary use.
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Description

Campestanol O-(4-Methylbenzoate) is a derivative of campestanol (24-methyl-5α-cholestan-3β-ol), a plant stanol structurally analogous to cholesterol. This esterified form is synthesized by linking campestanol to 4-methylbenzoic acid, enhancing its lipophilicity and altering its metabolic behavior. Campestanol itself is a saturated sterol found in plant membranes and is studied for its role in lipid metabolism, particularly in modulating cholesterol absorption . The esterification with 4-methylbenzoate may influence its bioavailability, stability, and physiological effects, making it a compound of interest in pharmacological and nutritional research.

Properties

Molecular Formula

C₃₆H₅₆O₂

Molecular Weight

520.83

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Campestanol O-(4-Methylbenzoate) belongs to the family of plant stanol esters, which include:

  • Sitostanol (24-ethyl-5α-cholestan-3β-ol): A structurally related stanol with a longer side chain (ethyl vs. methyl group at C24).
  • Campesterol (24-methylcholest-5-en-3β-ol): The unsaturated precursor of campestanol.
  • Brassinosteroids: Phytosteroids like 24-methylene brassinosteroids, which share biosynthetic pathways with campestanol .

The 4-methylbenzoate group distinguishes Campestanol O-(4-Methylbenzoate) from non-esterified stanols and other ester derivatives (e.g., campestanol fatty acid esters). This modification impacts solubility and interaction with lipid transporters.

Bioavailability and Absorption Kinetics

Key findings from comparative studies:

Compound Bioavailability (%) Study Conditions Source
Unesterified Campestanol 0.15 600 mg dose, fasting state
Campestanol Fatty Acid Ester 5.5 540 mg dose, margarine spread
Sitostanol Fatty Acid Ester 0.04 600 mg dose, fasting state
  • Its absorption is likely mediated by micellar solubilization in the intestine, similar to other stanol esters .
  • In sitosterolemia patients, campestanol absorption reached 80% (vs. 5.5% in controls), indicating genetic factors profoundly influence its uptake .

Metabolic and Pharmacodynamic Effects

  • Cholesterol Modulation: In long-term studies, campestanol esters significantly increased serum cholesterol-normalized campestanol concentrations compared to controls. This effect intensified after 45 weeks, suggesting cumulative metabolic retention .
  • Turnover Rates: Campestanol’s turnover pool size in sitosterolemic homozygotes (261 mg) vastly exceeded controls (12.8 mg), highlighting abnormal retention .
  • Brassinosteroid Biosynthesis: Campestanol is a precursor to 24-methylene brassinosteroids, linking its metabolism to plant growth regulators absent in animal systems .

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